Motuporin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

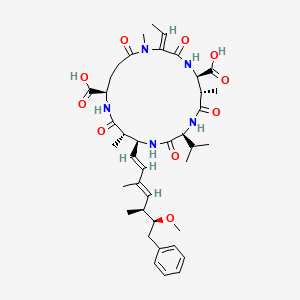

Motuporin is a toxin isolated from the marine sponge Thenonella swinhoie grey.

準備方法

合成経路および反応条件: モツポリンは環状ペンタペプチドであり、その合成には構成アミノ酸間のペプチド結合の形成が含まれます。合成は通常、アミノ基とカルボキシル基の保護から始まり、不要な反応を防ぎます。保護されたアミノ酸は、ジシクロヘキシルカルボジイミド(DCC)または1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド(EDC)などのペプチドカップリング試薬を使用してカップリングされます。 ペプチド鎖の形成後、保護基が除去され、ペプチドは環化して環状構造を形成します .

工業的生産方法: モツポリンの工業的生産は、その複雑な構造と限られた天然での入手可能性のために、十分に文書化されていません。同様のペプチドは、しばしば固相ペプチド合成(SPPS)を使用して生産されます。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次添加することを可能にします。 この方法は、高純度のペプチドを少量生産するのに有利です .

化学反応の分析

反応の種類: モツポリンは、次のようなさまざまな化学反応を起こします。

酸化: モツポリンは酸化され、反応性酸素種を生成する可能性があります。

還元: 還元反応は、ペプチド結合と側鎖を改変する可能性があります。

一般的な試薬と条件:

酸化: 過酸化水素またはその他の酸化剤。

還元: 水素化ホウ素ナトリウムなどの還元剤。

置換: 特定のアミノ酸残基を標的にする求核試薬.

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化ペプチドの生成につながる可能性があり、一方、還元は官能基が変化した還元ペプチドをもたらす可能性があります .

科学的研究の応用

モツポリンは、次のような科学研究においていくつかの応用があります。

化学: ペプチド合成と環化を研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路に関与する酵素であるタンパク質ホスファターゼの阻害における役割について調査されています.

医学: タンパク質ホスファターゼを阻害する能力のために、特にがん研究における潜在的な治療的応用について研究されています.

作用機序

モツポリンは、セリン/スレオニンタンパク質ホスファターゼ、特にタイプ1およびタイプ2Aタンパク質ホスファターゼ触媒サブユニット(PP-1cおよびPP-2Ac)を阻害することにより、その効果を発揮します。 阻害は、タンパク質ホスファターゼ触媒サブユニットの急速な結合と不活性化に続いて、より遅い共有結合相互作用が関与する2段階のメカニズムを介して起こります . マイクロシスティンとは異なり、モツポリンはホスファターゼと共有結合複合体を形成しません。これは、対応する脱水アミノ酸の構造的違いによるものです .

6. 類似の化合物との比較

モツポリンは、シアノバクテリアによって産生されるヘプタペプチド毒素であるマイクロシスティンと構造的に類似しています。 モツポリンとマイクロシスティンの両方がタンパク質ホスファターゼを阻害しますが、マイクロシスティンはホスファターゼと共有結合複合体を形成しますが、モツポリンは形成しません . この違いは、ペプチド骨格における脱水アミノ酸の異なる位置によるものです .

類似の化合物:

- マイクロシスティン-LR

- マイクロシスティン-LA

- マイクロシスティン-LL

- ノデュラリン-R

モツポリンの独自の構造と作用機序は、タンパク質ホスファターゼ阻害とその潜在的な治療的応用の研究において、それを貴重な化合物にしています。

類似化合物との比較

- Microcystin-LR

- Microcystin-LA

- Microcystin-LL

- Nodularin-R

Motuporin’s unique structure and mechanism of action make it a valuable compound for scientific research, particularly in the study of protein phosphatase inhibition and its potential therapeutic applications.

特性

CAS番号 |

141672-08-4 |

|---|---|

分子式 |

C40H57N5O10 |

分子量 |

767.9 g/mol |

IUPAC名 |

(2Z,5R,6S,9S,12S,13S,16R)-2-ethylidene-12-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-9-propan-2-yl-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid |

InChI |

InChI=1S/C40H57N5O10/c1-10-30-37(49)44-34(40(53)54)26(7)36(48)43-33(22(2)3)38(50)41-28(25(6)35(47)42-29(39(51)52)18-19-32(46)45(30)8)17-16-23(4)20-24(5)31(55-9)21-27-14-12-11-13-15-27/h10-17,20,22,24-26,28-29,31,33-34H,18-19,21H2,1-9H3,(H,41,50)(H,42,47)(H,43,48)(H,44,49)(H,51,52)(H,53,54)/b17-16+,23-20+,30-10-/t24-,25-,26-,28-,29+,31-,33-,34+/m0/s1 |

InChIキー |

GIRIHYQVGVTBIP-NJYUBDSESA-N |

SMILES |

CC=C1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)C(C)C)C)C(=O)O |

異性体SMILES |

C/C=C\1/C(=O)N[C@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]([C@@H](C(=O)N[C@H](CCC(=O)N1C)C(=O)O)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C)C(C)C)C)C(=O)O |

正規SMILES |

CC=C1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)C(C)C)C)C(=O)O |

Key on ui other cas no. |

141672-08-4 |

同義語 |

motuporin nodularin V nodularin-V |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。